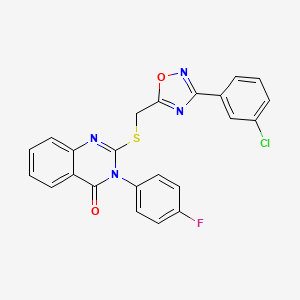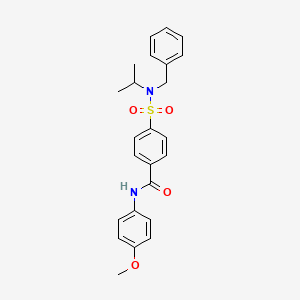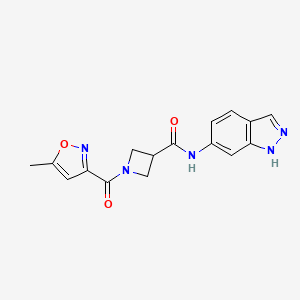![molecular formula C17H17N5O2S B2813996 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 571160-68-4](/img/structure/B2813996.png)
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule that contains several functional groups. It has an acetamide group (N-phenylacetamide), a sulfanyl group, and a 1,2,4-triazole ring which is a type of azole, a class of five-membered nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the sulfanyl group would likely contribute to its three-dimensional shape .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in click chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and sulfanyl groups could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
Research into the behavior of related triazole compounds with metal ions like gold (III) and nickel (II) has been conducted to explore their potential in treating cancer. For example, a study found that gold (III) complexes exhibit higher cytotoxicity against the MCF-7 breast cancer cell line compared to nickel (II) complexes (Ghani & Alabdali, 2022).
Antimicrobial Activities
Compounds with a structure similar to 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide have been shown to possess significant antibacterial and antifungal activities. A study synthesized and evaluated various derivatives for their activities against bacteria like S. aureus and E.coli, and fungi like A. niger (Hussain, Sharma, & Amir, 2008).
Synthesis and Structural Analysis
The synthesis and structural properties of these compounds have been extensively studied. For instance, the alkylation, amino(hydroxy)methylation, and cyanoethylation of triazole derivatives have been explored, offering insights into their potential applications and behaviors (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Antiproliferative Activity
Studies on the antiproliferative activity of these compounds, particularly in relation to cancer, have been conducted. This includes the exploration of their effects on various cancer cell lines, indicating their potential as cancer treatment agents (Narayana, Raj, & Sarojini, 2010).
Wirkmechanismus
Target of Action
The primary targets of the compound “2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” are currently unknown. This compound is structurally related to the class of molecules known as triazoles , which are known to interact with a variety of biological targets.
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other triazoles, it may interact with its targets via hydrogen bonding or other non-covalent interactions . These interactions could potentially alter the function of the target, leading to downstream effects.
Biochemical Pathways
Triazoles are often involved in a wide range of biological processes, including cell signaling, protein synthesis, and metabolic pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially influence a variety of cellular processes. For example, if it targets enzymes involved in a particular metabolic pathway, it could alter the production of certain metabolites. If it targets cell signaling proteins, it could influence cell behavior and function .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-24-14-10-6-5-9-13(14)16-20-21-17(22(16)18)25-11-15(23)19-12-7-3-2-4-8-12/h2-10H,11,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYRNMWFJUGBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2813917.png)

![1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-3-methylurea](/img/structure/B2813919.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2813921.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylquinolin-8-yl)methanone](/img/structure/B2813923.png)
![Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B2813925.png)
![1-Methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyrazole-4-carboxamide](/img/structure/B2813927.png)

![Cyclohex-3-en-1-yl(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2813933.png)
![1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2813935.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2813936.png)